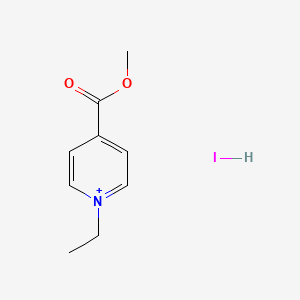
Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide is an organic compound with the molecular formula C9H12INO2. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide typically involves the reaction of 1-ethyl-4-methoxycarbonylpyridinium iodide with appropriate reagents under controlled conditions. The reaction is carried out in an organic solvent, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide involves its interaction with specific molecular targets and pathways. As a pyridinium salt, it can act as a strong electrophile, facilitating various chemical reactions. It may also interact with biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
Methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide can be compared with other pyridinium salts, such as:
- 1-ethyl-4-methoxycarbonylpyridinium iodide
- 1-ethyl-4-(methoxycarbonyl)pyridinium iodide
- Methyl 1-ethylpyridin-1-ium-4-carboxylate iodide
These compounds share similar structures but may differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C9H13INO2+ |
|---|---|
Molecular Weight |
294.11 g/mol |
IUPAC Name |
methyl 1-ethylpyridin-1-ium-4-carboxylate;hydroiodide |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1; |
InChI Key |
NGEAJXXGUZQCPN-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C(=O)OC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















